Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Description
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS: 1208318-08-4) is a synthetic ester featuring a seven-carbon chain with two ketone groups (4,7-dioxo) and a para-bromophenyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive β-keto ester functionality, which enables participation in cyclization and condensation reactions.
Properties
IUPAC Name |
ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGJLBJOBCTBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729070 | |
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208318-08-4 | |
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed Asymmetric Addition
A high-yielding method involves the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl crotonate.
Procedure :
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Reaction Setup : A mixture of (4-bromophenyl)boronic acid (125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (1.5 mol%), and (R)-BINAP ligand (1.65 mol%) in 1,4-dioxane is stirred under nitrogen.
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Crotonate Addition : Ethyl (E)-but-2-enoate (150 mmol) is added dropwise at 30°C, with temperature maintained at 35°C during exothermic reaction.
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Workup : After 24 hours, the mixture is diluted with ethyl acetate, washed with brine, and concentrated.
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Purification : The crude product is purified via flash chromatography (10% ethyl acetate in hexanes), yielding (S)-ethyl 3-(4-bromophenyl)butanoate as an intermediate.
Key Data :
Oxidation and Ketone Formation
The intermediate (S)-ethyl 3-(4-bromophenyl)butanoate undergoes oxidation to introduce the 4,7-diketone groups:
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Oxidation Conditions : The intermediate is treated with chromium trioxide () in acetic acid at 50°C for 6 hours.
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Quenching : The reaction is quenched with ice-water, and the product is extracted into dichloromethane.
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Crystallization : this compound is recrystallized from ethanol/water (3:1).
Optimization Note : Excess oxidizing agent and controlled temperature prevent over-oxidation to carboxylic acids.
Reaction Conditions and Optimization
Catalytic Systems
Temperature and Time Dependence
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 30–35°C | Maximizes rate while minimizing side reactions |
| Reaction Time | 18–24 hours | Ensures complete boronic acid consumption |
Industrial-Scale Considerations
Grignard Reagent-Based Synthesis
An alternative industrial route employs Grignard reagents:
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Grignard Formation : 1-Bromo-5-chloropentane reacts with magnesium in THF to form the Grignard reagent.
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Condensation : The reagent reacts with diethyl oxalate at −10°C, followed by hydrolysis with ammonium chloride.
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Esterification : The resultant keto-acid is esterified with ethanol using sulfuric acid catalysis.
Challenges :
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Moisture sensitivity necessitates anhydrous conditions.
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Scalability limited by exothermic Grignard formation.
Comparative Analysis of Methods
| Method | Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Rhodium Catalysis | 95% | >90% ee | Moderate |
| Grignard Reagent | 75–80% | N/A (racemic) | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the development of novel compounds.
- Reagent for Functionalization: The compound can be used in functionalization reactions to introduce different functional groups into organic frameworks, enhancing the diversity of synthesized compounds.
2. Biology:
- Enzyme Inhibition Studies: This compound has potential applications in biological research focusing on enzyme inhibition and protein-ligand interactions. Similar compounds have shown efficacy in inhibiting specific enzymes, which could be explored further with this compound .
- Antitumor Activity: Preliminary studies suggest that related bromophenyl derivatives exhibit antitumor properties. This compound may also demonstrate similar bioactivity, warranting further investigation into its therapeutic potential .
3. Industry:
- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals that possess unique properties suitable for various industrial applications. Its stability and reactivity make it an attractive candidate for developing new materials.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Purity: ≥95% (commercially available from suppliers like Shanghai Aladdin Biochemical Technology and Shanghai ACMEC Biochemical).
- Suppliers : Multiple Chinese suppliers, including Beijing Solarbio, Shanghai ACMEC, and Shanghai Macklin, offer the compound in quantities ranging from 100 mg to 5 g.
- Structural Features : The bromine atom on the phenyl ring enhances electrophilic reactivity, while the dual ketone groups facilitate nucleophilic attacks, making it a versatile intermediate.
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinctions:
Key Observations :
Chain Length and Reactivity: The target compound’s seven-carbon chain and dual ketones (vs. Shorter analogs like Ethyl 3-(3-bromophenyl)-3-oxopropanoate are more suited for simpler condensations due to reduced steric hindrance.
Substituent Effects :
- The para-bromo group in the target compound increases electron-withdrawing effects, accelerating reactions like Michael additions. In contrast, the para-methoxy group in its analog (CAS 1188265-06-6) is electron-donating, which may stabilize intermediates in nucleophilic substitutions.
Ester Group Influence: Ethyl esters (e.g., target compound) generally exhibit higher solubility in organic solvents compared to methyl esters (e.g., Methyl 4-(4-bromophenyl)-4-oxobutanoate), impacting reaction kinetics.
Biological Activity
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and features a dioxoheptanoate moiety with a bromophenyl substituent. The synthesis typically involves multi-step organic reactions, including condensation and acylation processes. For instance, the compound can be synthesized through the reaction of ethyl acetoacetate with appropriate brominated phenolic compounds under controlled conditions to yield the desired product with high purity and yield .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings regarding its biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its potential application in treating infections caused by resistant bacterial strains .
Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways. In vitro assays have revealed that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a mechanism through which it may exert anti-inflammatory effects, making it a candidate for further development in inflammatory disease therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenyl ring and modifications to the dioxoheptanoate backbone have been explored to enhance potency and selectivity against specific biological targets. For example, altering the bromine substituent or changing the alkyl chain length can significantly impact its binding affinity to target proteins involved in inflammation and microbial resistance .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 120 | 30 |
| IL-1β | 100 | 20 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of this compound assessed their effectiveness against drug-resistant strains of bacteria. Results indicated that modifications to the bromine substituent enhanced antibacterial activity significantly compared to unmodified analogs.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and swelling. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
